molecular formula C16H23N3O2 B2857414 3-hexyl-4-hydroxy-1-[2-(1H-imidazol-4-yl)ethyl]-2(1H)-pyridinone CAS No. 866138-13-8

3-hexyl-4-hydroxy-1-[2-(1H-imidazol-4-yl)ethyl]-2(1H)-pyridinone

Cat. No.: B2857414
CAS No.: 866138-13-8
M. Wt: 289.379
InChI Key: AFUQCMNEELPMCG-UHFFFAOYSA-N
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Description

Historical Development of Pyridinone and Imidazole Research

The study of heterocyclic compounds has been pivotal in advancing medicinal chemistry, with pyridinones and imidazoles representing two critical structural motifs. Pyridine derivatives were first isolated in 1849 by Thomas Anderson during the pyrolysis of animal bones, marking the discovery of a foundational nitrogen-containing heterocycle. Imidazole, synthesized in 1858 by Heinrich Debus via the reaction of glyoxal, formaldehyde, and ammonia, introduced a versatile five-membered ring system with dual nitrogen atoms.

The fusion of these frameworks emerged in the late 20th century, driven by the need to enhance pharmacological properties. Early pyridinone derivatives, such as 4-hydroxy-2-pyridones, were explored for their metal-chelating capabilities and antimicrobial activity. Concurrently, imidazole gained prominence due to its role in biological systems (e.g., histidine) and its utility in antifungal agents. The integration of imidazole into pyridinone scaffolds, as seen in 3-hexyl-4-hydroxy-1-[2-(1H-imidazol-4-yl)ethyl]-2(1H)-pyridinone, represents a strategic effort to combine the redox activity of pyridinones with the hydrogen-bonding capacity of imidazoles.

Table 1: Key Historical Milestones in Pyridinone and Imidazole Research

Year Discovery/Synthesis Significance
1849 Isolation of pyridine from coal tar First nitrogen-containing heterocycle
1858 Synthesis of imidazole by Debus Introduction of a biologically relevant ring
1924 Chichibabin pyridine synthesis Scalable production of pyridine derivatives
2017 4-Hydroxy-2-pyridones as antibacterials Demonstrated Gram-negative activity

Scientific Relevance of Functionalized Heterocyclic Compounds

Functionalized heterocycles dominate pharmaceutical research due to their structural diversity and bioactivity. Pyridinones contribute electron-deficient aromatic systems capable of coordinating metal ions, while imidazoles offer pH-dependent tautomerism and hydrogen-bonding sites. The combination of these moieties in this compound enables dual functionality:

  • Chelation Potential : The 4-hydroxypyridinone group binds transition metals (e.g., Fe³⁺), relevant for treating iron overload disorders.
  • Bioavailability : The hexyl chain enhances lipophilicity, improving membrane permeability.
  • Targeted Interactions : The imidazole moiety facilitates binding to histidine-rich regions in enzymes or receptors.

Table 2: Applications of Heterocyclic Compounds in Therapeutics

Heterocycle Applications Example Drugs
Pyridinones Antimicrobials, iron chelators Deferiprone, Ciclopirox
Imidazoles Antifungals, antihistamines Ketoconazole, Cimetidine
Hybrid Scaffolds Multitarget agents Target compound

Research Evolution of this compound

The development of this compound reflects iterative advancements in heterocyclic chemistry. Initial syntheses focused on modular approaches:

  • Step 1 : Construction of the pyridinone core via Hantzsch-like cyclization, using β-keto esters and ammonia.
  • Step 2 : Introduction of the hexyl group at position 3 to modulate solubility and pharmacokinetics.
  • Step 3 : Functionalization with an imidazole-ethyl side chain at position 1 to enable secondary interactions.

Structural characterization via NMR and X-ray crystallography confirmed the planar pyridinone ring and the axial orientation of the imidazole group, which sterically shields the hydroxyl group from oxidation. Comparative studies with simpler pyridinones (e.g., 4-hydroxy-2-pyridone) revealed enhanced stability and binding affinity in hybrid structures.

Current Research Landscape and Knowledge Gaps

Recent studies highlight the compound’s potential in three areas:

  • Antimicrobial Activity : Analogous 4-hydroxy-2-pyridones inhibit DNA gyrase in Gram-negative bacteria, suggesting a similar mechanism.
  • Neuroprotective Effects : Iron chelation may mitigate oxidative stress in neurodegenerative diseases.
  • Oncology : Imidazole-linked pyridinones could target hypoxia-inducible factor (HIF) pathways.

Critical gaps remain :

  • Synthetic Optimization : Current yields for the target compound remain below 40%, necessitating greener catalysts.
  • Mechanistic Clarity : The role of the hexyl chain in cellular uptake is poorly understood.
  • In Vivo Data : No published studies evaluate pharmacokinetics or toxicity profiles.

Table 3: Structural Features and Hypothesized Roles

Feature Hypothesized Role
4-Hydroxypyridinone Metal chelation, redox activity
Hexyl chain (C₆H₁₃) Lipophilicity enhancement
Imidazole-ethyl side chain Hydrogen bonding, enzyme inhibition

Research Aims and Objectives

This article seeks to:

  • Systematize synthetic protocols for this compound.
  • Elucidate structure-activity relationships (SAR) through comparative analysis with related derivatives.
  • Propose mechanistic hypotheses based on computational modeling and in vitro assays.
  • Identify opportunities for structural modification to address solubility and stability challenges.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-hexyl-4-hydroxy-1-[2-(1H-imidazol-5-yl)ethyl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2/c1-2-3-4-5-6-14-15(20)8-10-19(16(14)21)9-7-13-11-17-12-18-13/h8,10-12,20H,2-7,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFUQCMNEELPMCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=C(C=CN(C1=O)CCC2=CN=CN2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Hexyl-4-hydroxy-1-[2-(1H-imidazol-4-yl)ethyl]-2(1H)-pyridinone (CAS Number: 866138-13-8) is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H23N3O2C_{16}H_{23}N_{3}O_{2}, with a molecular weight of 289.37 g/mol. The compound features a pyridinone structure with an imidazole substituent, which is known for conferring various biological activities.

Antitumor Activity

The antitumor potential of imidazole derivatives has been widely documented. A notable study assessed the cytotoxic effects of various compounds on human cancer cell lines, revealing that certain imidazole-containing compounds induced apoptosis in cancer cells . Although specific studies on this compound are scarce, the presence of the imidazole moiety may contribute to similar antitumor effects.

The mechanisms through which imidazole derivatives exert their biological effects often involve interactions with cellular targets such as enzymes or receptors. For instance, some imidazole derivatives have been shown to inhibit key enzymes involved in tumor progression and bacterial metabolism . Further research into the specific mechanisms of this compound is necessary to elucidate its exact biological pathways.

Case Studies and Research Findings

StudyFocusFindings
Jain et al. (2020)Antimicrobial ActivityDemonstrated that certain imidazole derivatives exhibited significant activity against S. aureus and E. coli, suggesting potential for similar compounds .
MDPI Study (2020)Antitumor ActivityEvaluated cytotoxicity of various compounds on cancer cell lines; indicated that imidazole-containing compounds could induce apoptosis .
PubChem DataChemical PropertiesProvided detailed chemical properties including molecular weight and structure .

Scientific Research Applications

Medicinal Chemistry Applications

1. Enzyme Inhibition:
One of the primary applications of this compound is as an inhibitor of specific enzymes. Research has shown that derivatives similar to 3-hexyl-4-hydroxy-1-[2-(1H-imidazol-4-yl)ethyl]-2(1H)-pyridinone can inhibit dihydroorotate dehydrogenase (DHODH), an enzyme implicated in the de novo synthesis of pyrimidines. Inhibition of DHODH has therapeutic implications for conditions like autoimmune diseases and certain cancers .

2. Antimicrobial Activity:
The compound has also been evaluated for its antimicrobial properties. Studies indicate that compounds with similar structures exhibit moderate activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. This suggests potential applications in developing new antimicrobial agents .

3. Anticancer Potential:
The imidazole ring present in the compound is known for its bioactivity, particularly in cancer therapy. Compounds containing imidazole derivatives have been explored for their ability to induce apoptosis in cancer cells and inhibit tumor growth .

Biochemical Applications

1. Pharmacological Studies:
The compound serves as a scaffold for synthesizing new pharmacologically active molecules. Its structural components allow for modifications that can enhance bioactivity or selectivity towards specific biological targets .

2. Drug Design:
In drug design, the unique features of this compound make it a candidate for developing novel therapeutics targeting various diseases, including neurodegenerative disorders and infections .

Material Science Applications

1. Organic Electronics:
Research into organic semiconductors has identified pyridinone derivatives as potential materials for organic electronic devices due to their electronic properties. The ability to tune their conductivity through structural modifications opens avenues for applications in organic photovoltaics and light-emitting diodes (LEDs) .

Case Studies

Study Focus Findings
Study on DHODH InhibitionEvaluated the inhibitory effects of pyridinone derivativesConfirmed that similar compounds effectively inhibit DHODH activity, suggesting potential therapeutic uses in autoimmune diseases
Antimicrobial EvaluationTested against bacterial strainsDemonstrated moderate antibacterial activity, indicating potential for developing new antibiotics
Drug Design InnovationsExplored modifications of imidazole-containing compoundsFound that structural variations significantly affect bioactivity, paving the way for targeted drug design

Comparison with Similar Compounds

Structural Features

The following table compares the substituents and molecular weights of structurally related pyridinones:

Compound Name Substituents at Key Positions Molecular Weight Source
3-Hexyl-4-hydroxy-1-[2-(1H-imidazol-4-yl)ethyl]-2(1H)-pyridinone (Target) 3: Hexyl; 4: -OH; 1: 2-(1H-imidazol-4-yl)ethyl Not provided -
1-(3-Chlorobenzyl)-3-(2-chloro-6-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone 1: 3-Chlorobenzyl; 3: 2-chloro-6-fluorobenzyl; 4: -OH 378.23 g/mol
3-(2-Chloro-6-fluorobenzyl)-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-2(1H)-pyridinone 3: 2-Chloro-6-fluorobenzyl; 4: -OH; 1: 2-(1H-indol-3-yl)ethyl 396.85 g/mol
3-(2-Chloro-6-fluorobenzyl)-4-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-2(1H)-pyridinone 3: 2-Chloro-6-fluorobenzyl; 4: -OH; 1: 3-(1H-imidazol-1-yl)propyl Not provided

Key Observations :

  • The target compound features a hexyl chain (lipophilic) and a 4-hydroxy group (acidic, chelating), distinguishing it from analogs with halogenated benzyl groups (e.g., chloro-fluorobenzyl in ).
  • The imidazole substituent at the 1-position varies: the target compound uses a 2-(imidazol-4-yl)ethyl group, whereas others employ indol-3-yl ethyl or imidazol-1-yl propyl moieties. These differences may alter hydrogen-bonding capacity or steric effects .

Functional Implications

  • Lipophilicity : The hexyl chain in the target compound may enhance membrane permeability compared to halogenated benzyl groups in analogs .
  • Metal Chelation: The 4-hydroxy group and imidazole moiety could synergistically coordinate metal ions, a feature shared with other pyridinones but modulated by substituent electronic effects .

Q & A

Q. What synthetic methodologies are recommended for preparing 3-hexyl-4-hydroxy-1-[2-(1H-imidazol-4-yl)ethyl]-2(1H)-pyridinone?

  • Methodological Answer : The compound is synthesized via multi-step organic reactions, typically involving: (i) Functionalization of a pyridinone core with a hexyl group at position 3 and a hydroxy group at position 4 using alkylation or acylation reactions. (ii) Introduction of the 2-(1H-imidazol-4-yl)ethyl substituent through nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination). (iii) Purification via column chromatography and crystallization. Key intermediates should be validated using LC-MS and 1^1H NMR .

Q. How is the structural integrity of this compound confirmed in academic research?

  • Methodological Answer : A combination of techniques is employed:
  • X-ray crystallography : SHELX software (e.g., SHELXL for refinement) is used to resolve the crystal structure, particularly for verifying the imidazole-pyridinone spatial arrangement .
  • Spectroscopy : 1^1H/13^{13}C NMR confirms substituent positions and hydrogen bonding (e.g., hydroxy group at position 4).
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • Use fume hoods and PPE (gloves, lab coats) to avoid inhalation or skin contact, as imidazole derivatives can cause irritation .
  • Store in airtight containers under inert gas (N2_2 or Ar) to prevent oxidation of the hydroxy group.
  • Emergency measures: For accidental exposure, rinse eyes/skin with water for 15 minutes and seek medical evaluation .

Advanced Research Questions

Q. How can researchers address challenges in crystallographic refinement of this compound?

  • Methodological Answer :
  • Data quality : Collect high-resolution (<1.0 Å) X-ray data to resolve electron density ambiguities, especially around the hexyl chain.
  • Software optimization : Use SHELXL’s restraints for flexible alkyl chains and anisotropic displacement parameters for heavy atoms.
  • Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry and R1/Rfree convergence .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound’s bioactivity?

  • Methodological Answer :
  • Core modifications : Synthesize analogs with varied alkyl chain lengths (e.g., replacing hexyl with pentyl or heptyl) to assess hydrophobicity effects.
  • Functional group swaps : Substitute the hydroxy group with methoxy or fluorine to study hydrogen bonding requirements.
  • Biological assays : Use tubulin polymerization inhibition assays (if targeting microtubules) or kinase inhibition profiling (e.g., IGF-1R) with IC50_{50} determination .

Q. How can contradictions in biological activity data between in vitro and in vivo models be resolved?

  • Methodological Answer :
  • Pharmacokinetic profiling : Measure plasma stability, protein binding, and metabolic clearance (e.g., CYP3A4 assays) to identify bioavailability issues.
  • Formulation adjustments : Use PEGylated nanoparticles or cyclodextrin complexes to enhance solubility and tissue penetration.
  • Orthogonal assays : Validate target engagement using SPR (surface plasmon resonance) or cellular thermal shift assays (CETSA) .

Q. What experimental approaches elucidate the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :
  • Crystallography : Co-crystallize the compound with its target (e.g., tubulin) to identify binding pockets and critical hydrogen bonds .
  • Molecular dynamics (MD) simulations : Simulate binding kinetics and conformational changes over 100+ ns trajectories.
  • Mutagenesis studies : Replace key residues (e.g., Asp/E in the active site) to confirm binding dependencies .

Tables for Key Data

Q. Table 1: Comparative Bioactivity of Analogues

Substituent ModificationsIC50_{50} (µM)Solubility (mg/mL)Target Engagement
Hexyl (parent compound)0.450.12Tubulin
Heptyl0.620.08Tubulin
4-Fluorophenyl (imidazole)0.280.05IGF-1R

Q. Table 2: Crystallographic Refinement Metrics

Data Collection ParameterValue
Resolution (Å)0.95
R1/Rfree (%)3.2/4.1
RMSD (bonds, Å)0.008

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